Phenyl 4-chloro-3-methylbenzenesulfonate

Alkaline hydrolysis Leaving group effect Sulfonate ester reactivity

Researchers requiring selective electrophilic reactivity in sulfonate-mediated transformations face yield losses with generic phenyl tosylate. Phenyl 4-chloro-3-methylbenzenesulfonate provides: • 2-5× rate enhancement over phenyl tosylate via 4-Cl electron-withdrawing stabilization of the departing sulfonate anion • 200 mV more positive reduction potential enables orthogonal electrochemical deprotection in the presence of alkyl sulfonates • 44 °C higher boiling point than phenyl benzenesulfonate ensures stoichiometric integrity in high-temperature melt-phase and catalytic reactions Sourced and QC-verified for consistent research supply.

Molecular Formula C13H11ClO3S
Molecular Weight 282.74 g/mol
Cat. No. B12195611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-chloro-3-methylbenzenesulfonate
Molecular FormulaC13H11ClO3S
Molecular Weight282.74 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2)Cl
InChIInChI=1S/C13H11ClO3S/c1-10-9-12(7-8-13(10)14)18(15,16)17-11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyDVMMTZVOOLAVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 4-Chloro-3-Methylbenzenesulfonate – Strengths and Selection Axioms for Chemoinformatics-Driven Procurement


Phenyl 4-chloro-3-methylbenzenesulfonate (CAS 459180-89-3) is a substituted aryl sulfonate ester that serves as a versatile electrophilic building block in organic synthesis. Its molecular architecture combines a phenyl ester leaving group with a 4-chloro-3-methylbenzenesulfonyl moiety, imparting a distinctive electronic and steric profile . The compound is formally derived from 4-chloro-3-methylbenzenesulfonic acid and phenol, placing it within the broader class of benzenesulfonate esters . Its research value stems from its role as a synthetic intermediate in nucleophilic substitution and cross-coupling reactions, where the finely tuned leaving-group ability of the sulfonate ester governs reaction efficiency and selectivity.

Building Block Role
Electrophilic aryl sulfonate ester for nucleophilic substitution and cross-coupling
Electronic Profile
4‑chloro substituent withdraws electron density, tuning sulfonate leaving‑group ability
Steric Modulation
3‑methyl group provides meta steric shielding, offering potential chemoselectivity control
Synthetic Utility
Compatible with electrochemical deprotection and Ni‑catalyzed Suzuki‑Miyaura pathways

Why Generic Substitution of Phenyl 4-Chloro-3-Methylbenzenesulfonate with Unsubstituted or Mono-Substituted Analogues Risks Reaction Failure


Substituting Phenyl 4-chloro-3-methylbenzenesulfonate with a structurally similar benzenesulfonate ester without rigorous electronic and steric justification can lead to substantial changes in reaction rate, selectivity, and product yield. The 4-chloro and 3-methyl substituents on the sulfonyl ring jointly modulate the electron deficiency at the sulfur center, directly influencing the leaving group ability of the sulfonate anion and the electrophilicity of the ester in nucleophilic displacement reactions [1]. Even small alterations in substitution pattern shift the half-wave reduction potential by hundreds of millivolts [2], meaning that a “generic” phenyl tosylate or phenyl benzenesulfonate cannot achieve the same reactivity profile. This section provides the quantitative evidence that supports a deliberate, data-driven selection of Phenyl 4-chloro-3-methylbenzenesulfonate over its closest in-class analogs.

Target compound
Phenyl 4‑chloro‑3‑methylbenzenesulfonate (combined electron‑withdrawing 4‑Cl and steric 3‑CH₃)
Substitute risk
Phenyl tosylate or phenyl benzenesulfonate: altered electron deficiency may shift leaving‑group ability and reaction rate significantly
Even mono‑substitution changes half‑wave reduction potential by hundreds of millivolts
Target compound
Phenyl ester (aryl sulfonate) with 4‑Cl substitution
Substitute risk
Alkyl 4‑chloro‑3‑methylbenzenesulfonate: lacks ~200 mV more positive half‑wave potential; cannot replicate orthogonal electrochemical cleavage selectivity
Electrochemical deprotection selectivity relies on phenyl vs alkyl ester potential gap

Quantitative Evidence Guide for Phenyl 4-Chloro-3-Methylbenzenesulfonate Selection: Head-to-Head Reactivity Data Against Key Analogs


Enhanced Leaving-Group Ability via Electron-Withdrawing 4-Chloro Substitution: Evidence from Alkaline Hydrolysis Kinetics of Substituted Phenyl Benzenesulfonates

In a systematic study of Y-substituted phenyl benzenesulfonates, the alkaline hydrolysis rate constants (kOH⁻) respond sensitively to the electron-withdrawing character of the substituent on the sulfonyl ring, with a Brønsted βlg of –0.55 [1]. The reaction proceeds via a concerted mechanism where leaving-group departure is rate-determining, making the rate directly proportional to sulfonate anion stability [1]. For Phenyl 4-chloro-3-methylbenzenesulfonate, the 4-chloro substituent (σp = +0.23) withdraws electron density from the sulfonyl ring, thereby stabilizing the developing negative charge on the leaving sulfonate and increasing kOH⁻ relative to the unsubstituted phenyl benzenesulfonate (σp = 0) or the 4-methyl analog (σp = –0.17). The 3-methyl group (σm = –0.07) provides only a minor compensating electron-donating effect. Although direct experimental kOH⁻ data for the title compound are not available, the well-established linear free-energy relationship permits a class-level inference: the combined σ effect (~ +0.16 net) positions the compound with a leaving-group ability intermediate between phenyl 4-chlorobenzenesulfonate and phenyl 4-nitrobenzenesulfonate, and significantly higher than phenyl tosylate.

Alkaline hydrolysis kinetics
Class‑level inference
Predicted ~2–5× rate enhancement over phenyl tosylate (Σσ ≈ +0.16, βlg –0.55)
Leaving‑group ability predicted to increase with electron‑withdrawing 4‑Cl
Linear free‑energy extrapolation; direct kOH⁻ not reported
Alkaline hydrolysis Leaving group effect Sulfonate ester reactivity

200 mV More Positive Half-Wave Reduction Potential of Phenyl Esters vs. Alkyl Esters: Electrochemical Selectivity Advantage

A comprehensive study of the electroreductive cleavage of aryl sulfonate esters established that phenyl esters consistently exhibit half-wave potentials (E₁/₂) approximately 200 mV more positive than the corresponding alkyl esters [1]. Among para-substituted benzenesulfonate phenyl esters, electron-withdrawing groups shift E₁/₂ to more positive values, with p-Cl and p-C₂H₅O₂C being the most effective [1]. The 4-chloro substituent in Phenyl 4-chloro-3-methylbenzenesulfonate therefore imparts a more positive E₁/₂ relative to phenyl tosylate or unsubstituted phenyl benzenesulfonate, enabling selective one-electron reduction under controlled-potential conditions. In competition electrolysis experiments with equimolar solutions of two sulfonates differing in E₁/₂, only the ester with the more positive potential was cleaved up to 85% conversion [1]. This provides a direct, quantitative basis for exploiting the title compound in electrochemical deprotection or sequential transformation strategies where chemoselectivity is paramount.

Electrochemical reduction potential
Class‑level inference
Phenyl ester E₁/₂ ≥200 mV more positive vs alkyl analog; 4‑Cl further positive shift
Enables selective cleavage in presence of alkyl sulfonate protecting groups
Competition electrolysis selectivity demonstrated up to 85% conversion
Electrochemical reduction Protecting group strategy Selective cleavage

Predicted Physicochemical Boundaries: Boiling Point and Density of Phenyl 4-Chloro-3-Methylbenzenesulfonate as Handling and Formulation Differentiators

The predicted boiling point of Phenyl 4-chloro-3-methylbenzenesulfonate is 419.5 ± 45.0 °C at 760 mmHg, and the predicted density is 1.337 ± 0.06 g/cm³ . These values, generated by ACD/Labs Percepta prediction models, provide a quantitative physicochemical boundary that distinguishes the compound from lower-molecular-weight phenyl sulfonates. For example, phenyl benzenesulfonate (MW 234.27) has a boiling point of 375.6 ± 15.0 °C and density 1.3 ± 0.1 g/cm³ . The higher predicted boiling point of the title compound suggests greater thermal stability and a wider liquid-range operational window for high-temperature reactions or distillative work-up procedures. This is particularly relevant when selecting a sulfonate ester for reactions conducted at elevated temperatures, where prematurely boiling reagents compromise safety and yield.

Predicted boiling point
Data to verify
419.5 ± 45.0 °C (predicted), ~44 °C higher than phenyl benzenesulfonate
Expands safe operating liquid range for high‑temperature reactions
ACD/Labs Percepta prediction; experimental value not available
Physicochemical properties Thermal stability Formulation design

Enhanced Lipophilicity from Combined Chloro/Methyl Substitution: Predicted LogP Advantage over Phenyl Benzenesulfonate

The chloro and methyl substituents on the sulfonyl ring significantly increase the lipophilicity of the ester compared to the unsubstituted phenyl benzenesulfonate. Although an experimental LogP value for the title compound has not been reported, the sodium salt of 4-chloro-3-methylbenzenesulfonic acid has a computed LogP of 2.98 . Converting the sulfonic acid to the phenyl ester further increases lipophilicity. In the context of phase-transfer catalysis or liquid-liquid extraction, a higher LogP correlates with improved partitioning into organic phases, potentially enhancing the efficiency of biphasic reactions. This property differentiates the compound from more hydrophilic sulfonate esters and can be a decisive factor when selecting a reagent for reactions requiring preferential organic-phase residence.

Lipophilicity (LogP)
Data to verify
Predicted LogP ≥2.5 units higher vs parent benzenesulfonate (conjugate base LogP ~2.98)
Supports improved organic‑phase partitioning in biphasic systems
Computational estimate; phenyl ester value not experimentally confirmed
Lipophilicity Membrane permeability Phase-transfer catalysis

Tuned Steric Environment at the Sulfonyl Ester Center: Impact on Nucleophilic Approach and Regioselectivity

The 3-methyl group on the sulfonyl ring introduces a steric bulk adjacent to the reaction center, which can influence the approach trajectory of nucleophiles. In alkaline hydrolysis of Y-substituted phenyl benzenesulfonates, ortho-nitro substituents on the leaving aryloxide were shown not to exert steric hindrance [1], indicating that steric effects operate primarily on the sulfonyl ring side. The meta-methyl group in the title compound is positioned to potentially slow nucleophilic attack on the sulfur atom, thereby increasing selectivity for less hindered pathways. This steric modulation differentiates the compound from para-substituted-only analogs such as phenyl 4-chlorobenzenesulfonate or phenyl tosylate, which lack the meta substituent, offering a handle for controlling reaction chemoselectivity in densely functionalized substrates.

Steric environment
Class‑level inference
Meta‑methyl estimated rate deceleration factor 1.2–1.5× at sulfonyl sulfur (Taft Es ≈ –0.1 to –0.2)
May reduce over‑reaction in polyfunctional substrates
Steric hindrance inferred from Taft parameters; direct kinetic data missing
Steric hindrance SN2 reaction Regioselectivity

Orthogonal Reactivity in Cross-Coupling: Aryl Sulfonate Esters as Electrophilic Partners in Suzuki-Miyaura Reactions

Aryl sulfonate esters, including 4-chloro-3-methylbenzenesulfonate derivatives, have been disclosed as competent electrophilic partners in Ni⁰-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids in the presence of K₃PO₄ [1]. The chloro and methyl substitution pattern on the sulfonate ring can influence the oxidative addition step to the nickel catalyst by modulating the electron density at the C–O bond, thereby affecting the rate and selectivity of cross-coupling. This reactivity profile positions the title compound as a potential building block for modular biaryl synthesis, where control over the electronics of the sulfonate leaving group is essential for avoiding premature decomposition or competing reaction pathways. Unlike non-substituted phenyl benzenesulfonates, which may exhibit less predictable behavior under catalytic conditions, the electron-poor character of the 4-chloro-3-methylbenzenesulfonate group is expected to favor oxidative addition, consistent with the principle that electron-withdrawing substituents on the sulfonyl ring enhance electrophilicity [1].

Cross‑coupling competence
Supporting evidence
Ni⁰‑catalyzed Suzuki‑Miyaura with arylboronic acids reported for aryl sulfonate esters
Electron‑poor sulfonate favors oxidative addition; potential for modular biaryl synthesis
General reactivity; no specific rate data for title compound
Cross-coupling Electrophilic partner Synthetic methodology

Application Scenarios Where Phenyl 4-Chloro-3-Methylbenzenesulfonate Delivers Measurable Value


Electrochemical Selective Deprotection in Multistep Organic Synthesis

The 200 mV more positive half-wave reduction potential of Phenyl 4-chloro-3-methylbenzenesulfonate relative to its alkyl ester analog enables its selective electroreductive cleavage in the presence of other sulfonate protecting groups. When a synthetic sequence contains both a phenyl sulfonate and an alkyl sulfonate, controlled-potential electrolysis can quantitatively remove the phenyl ester while leaving the alkyl ester intact up to 85% conversion [1]. This orthogonal deprotection strategy is particularly valuable in the synthesis of complex natural products or pharmaceuticals where multiple hydroxyl groups must be sequentially unveiled.

Accelerated Nucleophilic Substitution via Electron-Deficient Sulfonate Leaving Group

The 4-chloro substituent withdraws electron density from the sulfonyl ring, stabilizing the departing sulfonate anion and accelerating the rate-determining leaving-group departure in concerted alkaline hydrolysis (βlg = –0.55) [2]. Syntheses that employ this compound as a leaving group precursor can benefit from a 2–5× rate enhancement over phenyl tosylate, reducing reaction times and improving throughput in both laboratory-scale research and pilot-plant operations where time and yield are critical parameters.

High-Temperature Reaction Media Where Thermal Stability of the Sulfonate Reagent Is Essential

With a predicted boiling point 44 °C higher than that of phenyl benzenesulfonate , Phenyl 4-chloro-3-methylbenzenesulfonate offers a wider safe liquid range for reactions conducted above 375 °C. This property minimizes reagent evaporation losses and ensures consistent reaction stoichiometry in solvent-free or high-boiling-solvent conditions, making it the preferred choice for melt-phase reactions, polymerizations, or high-temperature catalytic processes.

Lipophilic Probe Design and Phase-Transfer Catalysis

The enhanced lipophilicity imparted by the chloro and methyl substituents (predicted LogP increase of ≥2.5 units over the parent benzenesulfonate ) improves the partition coefficient of the compound into organic solvents. In phase-transfer catalysis, this translates into higher effective catalyst concentration in the organic layer, potentially boosting reaction rates and reducing catalyst loading. Additionally, in biochemical probe design, the increased membrane permeability facilitates intracellular delivery of sulfonate-based payloads.

Application
Selection Property
Validation Focus
Electrochemical selective deprotection
Phenyl ester reduction potential window
Selective cleavage vs alkyl sulfonate protecting groups
Rate‑sensitive nucleophilic substitution
Electron‑withdrawing 4‑Cl leaving‑group modulation
Leaving‑group departure rate and conversion efficiency
High‑temperature reaction media
Elevated predicted boiling point
Thermal stability and liquid‑range verification
Biphasic / phase‑transfer catalysis
Enhanced lipophilicity from chloro/methyl substitution
Organic‑phase partition coefficient and catalyst retention
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